molecular formula C14H18N2O B11179519 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol

Cat. No.: B11179519
M. Wt: 230.31 g/mol
InChI Key: VDAMTDUWIQSMCZ-UHFFFAOYSA-N
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Description

3,4-dimethylacetophenone , belongs to the class of ketones. Its chemical formula is C10H12O , and its molecular weight is approximately 148.2 g/mol . This compound features a pyrazole ring with a hydroxyl group and alkyl substituents.

Preparation Methods

Synthetic Routes::

    Acylation of 3,4-dimethylphenol: The compound can be synthesized by acylating 3,4-dimethylphenol with propionyl chloride or propionic anhydride.

    Hydrolysis of 1-(3,4-dimethylphenyl)-3-propylpyrazol-5-one: The corresponding pyrazolone can be hydrolyzed under basic conditions to yield 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol.

Industrial Production:: Industrial-scale production methods involve optimized reaction conditions and efficient purification steps to obtain high yields of the compound.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common reagents include oxidizing agents (such as chromic acid), reducing agents (like sodium borohydride), and nucleophiles for substitution reactions.

Major products:

  • Oxidation: 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-carboxylic acid.
  • Reduction: this compound (the compound itself).

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol finds applications in:

    Medicine: It may exhibit pharmacological properties due to its structural features. Researchers explore its potential as an anti-inflammatory, analgesic, or antipyretic agent.

    Chemical Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.

    Industry: It contributes to the fragrance and flavor industry.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways, leading to desired effects.

Comparison with Similar Compounds

While 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol is unique, similar compounds include:

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3

InChI Key

VDAMTDUWIQSMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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